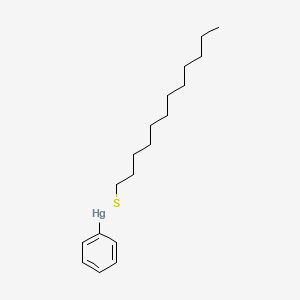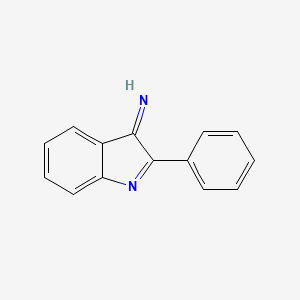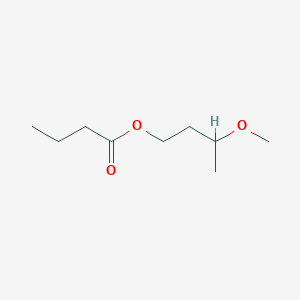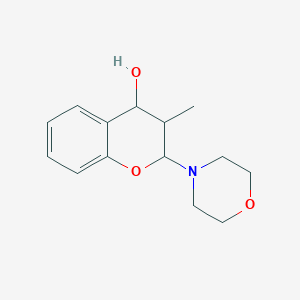
(Dodecylthio)phenylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dodecylthio)phenylmercury is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to a dodecylthio group. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecylthio)phenylmercury typically involves the reaction of phenylmercury chloride with dodecylthiol. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction scheme is as follows:
PhHgCl+C12H25SH→PhHgSC12H25+HCl
where Ph represents the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: (Dodecylthio)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecylsulfoxide or dodecylsulfone, while substitution reactions can produce a variety of organomercury derivatives.
Aplicaciones Científicas De Investigación
(Dodecylthio)phenylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which (Dodecylthio)phenylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and alterations in cellular signaling pathways.
Comparación Con Compuestos Similares
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Comparison: (Dodecylthio)phenylmercury is unique due to the presence of the dodecylthio group, which imparts distinct chemical properties and reactivity compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where the dodecylthio group enhances the compound’s performance or stability.
Propiedades
Número CAS |
5416-74-0 |
|---|---|
Fórmula molecular |
C18H30HgS |
Peso molecular |
479.1 g/mol |
Nombre IUPAC |
dodecylsulfanyl(phenyl)mercury |
InChI |
InChI=1S/C12H26S.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-4-6-5-3-1;/h13H,2-12H2,1H3;1-5H;/q;;+1/p-1 |
Clave InChI |
QHLBMKFHTIVYRQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCS[Hg]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)





![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)






